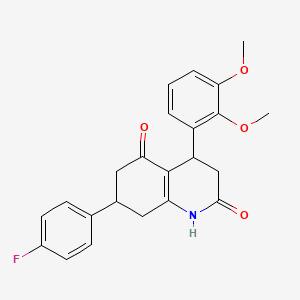

![molecular formula C15H14ClNO5S B5551332 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonate compounds involves multi-step procedures starting from commercially available materials. For instance, “3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)” was synthesized via a three-step procedure with an overall yield of 65%, highlighting the complexity and efficiency of synthesizing such compounds (Pan et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfonate compounds often involves zwitterionic forms or pseudopolymorphs, as seen in the structure determination of 2-Ammonio-5-chloro-4-methylbenzenesulfonate and its monosolvates. These compounds exhibit hydrogen-bonded ladders and stacked benzene groups, indicative of complex molecular interactions (Bekö et al., 2012).

Chemical Reactions and Properties

Sulfonate compounds participate in various chemical reactions, such as Lewis Acid-Promoted reactions, which yield products of remarkable complexity and stereoselectivity. For example, reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with propenylbenzenes produce dihydrobenzofurans and other complex molecules (Engler & Scheibe, 1998).

科学的研究の応用

Medicinal Chemistry Applications

Anticholinesterase Activity : HLö 7 dimethanesulfonate, a derivative of 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate, exhibits potent activity against highly toxic organophosphorus compounds. It has been synthesized through a safer route compared to previous methods and demonstrates significant efficiency in reactivating acetylcholinesterase inhibited by organophosphates (Eyer et al., 2005).

Antibacterial and Antimicrobial Activity : Various derivatives of this compound, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and show promising in vitro antibacterial activity against a range of human pathogens (Halve et al., 2009).

Environmental Studies

- Herbicide Transport in Soils : Chlorsulfuron, a related compound, is studied for its transport characteristics in soil. Understanding its mobility is crucial for predicting its environmental impact (Veeh et al., 1994).

Organic Chemistry

Synthesis of Novel Compounds : The synthesis of new compounds using 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate as a precursor or component is a significant area of research. This includes the creation of various Schiff base ligands and their metal complexes, which are studied for their magnetic properties and potential biological activity (Ahmadi & Amani, 2012).

Laccase Oxidation of Azo Dyes : Research into the laccase oxidation of phenolic azo dyes, using derivatives of this compound, provides insights into potential applications in detoxification and environmental cleanup (Chivukula & Renganathan, 1995).

Corrosion Inhibition : Derivatives of 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate are investigated for their corrosion inhibition properties, indicating potential applications in material science and engineering (Verma et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTXQIYVLDEJDS-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)